Methyl 4-(7-tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoate
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Overview
Description
Methyl 4-[7-(tert-butyl)-4-hydroxy-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a ring structure, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[7-(tert-butyl)-4-hydroxy-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring. The tert-butyl group is then added to enhance the compound’s stability and solubility. The final step involves esterification to form the methyl benzoate derivative. Common reagents used in these reactions include sulfur-containing compounds, amines, and alcohols, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(tert-butyl)-4-hydroxy-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 4-[7-(tert-butyl)-4-hydroxy-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-[7-(tert-butyl)-4-hydroxy-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular functions, such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as tioconazole and dorzolamide, share structural similarities.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases in DNA, also contain the pyrimidine ring.
Uniqueness
Methyl 4-[7-(tert-butyl)-4-hydroxy-1,2,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]benzoate is unique due to the combination of the benzothiophene and pyrimidine rings, along with the tert-butyl and methyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N2O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 4-(7-tert-butyl-4-oxo-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C22H26N2O3S/c1-22(2,3)14-9-10-15-16(11-14)28-20-17(15)19(25)23-18(24-20)12-5-7-13(8-6-12)21(26)27-4/h5-8,14,18,24H,9-11H2,1-4H3,(H,23,25) |
InChI Key |
KNYFSAKIIHVLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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